
2-Aatsc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aatsc, also known as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-1,3-thiazole-5-carboxylic acid, is a chemical compound that has recently gained attention in scientific research. This compound has been found to have potential applications in various fields, including medicine and agriculture. In
Mécanisme D'action
The mechanism of action of 2-Aatsc is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-Aatsc can reduce inflammation and inhibit the growth of cancer cells in vitro. It has also been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Aatsc in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Aatsc. One area of interest is its potential use as a treatment for inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and properties for various applications.
Méthodes De Synthèse
The synthesis method of 2-Aatsc involves the condensation of 3,4-(methylenedioxy)benzaldehyde and 2-aminothiazole-5-carboxylic acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
2-Aatsc has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide.
Propriétés
Numéro CAS |
107555-22-6 |
|---|---|
Nom du produit |
2-Aatsc |
Formule moléculaire |
C13H18N4O3S |
Poids moléculaire |
310.37 g/mol |
Nom IUPAC |
2-[[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]methoxy]ethyl acetate |
InChI |
InChI=1S/C13H18N4O3S/c1-10(12-5-3-4-6-14-12)16-17-13(21)15-9-19-7-8-20-11(2)18/h3-6H,7-9H2,1-2H3,(H2,15,17,21)/b16-10- |
Clé InChI |
ZXIYTRGLUHKCCK-YBEGLDIGSA-N |
SMILES isomérique |
C/C(=N/NC(=S)NCOCCOC(=O)C)/C1=CC=CC=N1 |
SMILES |
CC(=NNC(=S)NCOCCOC(=O)C)C1=CC=CC=N1 |
SMILES canonique |
CC(=NNC(=S)NCOCCOC(=O)C)C1=CC=CC=N1 |
Synonymes |
2-AATSC N(4)-(2-acetoxyethoxymethyl)-2-acetylpyridine thiosemicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



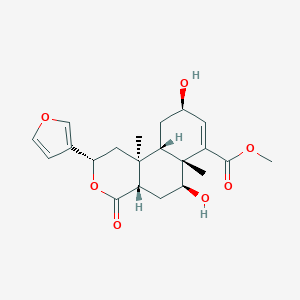
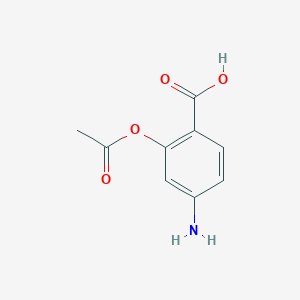

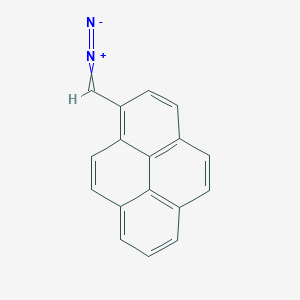
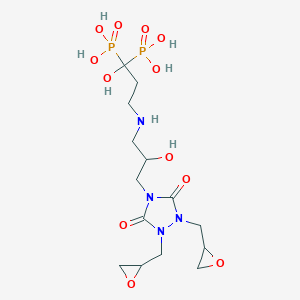

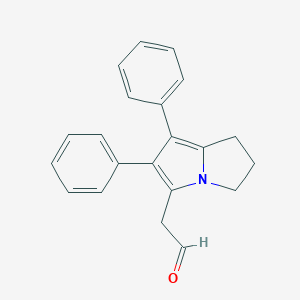

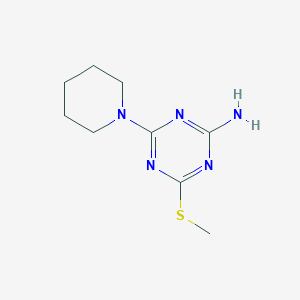

![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)
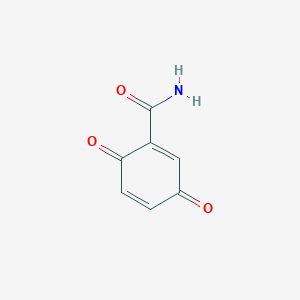

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)